N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

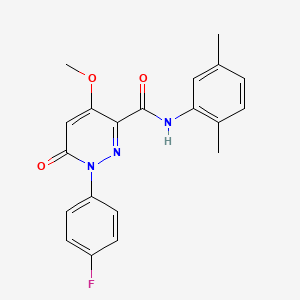

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted at positions 1, 3, 4, and 6. Key structural features include:

- Position 3: A carboxamide group linked to a 2,5-dimethylphenyl substituent, contributing steric bulk and lipophilicity.

- Position 4: A methoxy group, which may influence electronic properties and solubility.

- Position 6: A ketone group, critical for hydrogen bonding and molecular rigidity.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-12-4-5-13(2)16(10-12)22-20(26)19-17(27-3)11-18(25)24(23-19)15-8-6-14(21)7-9-15/h4-11H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVIVDUMXMNFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridazine derivatives. The synthetic route may involve:

Nitration and Reduction: Nitration of aromatic compounds followed by reduction to form substituted anilines.

Cyclization: Formation of the pyridazine ring through cyclization reactions.

Functional Group Modification: Introduction of methoxy, fluorophenyl, and dimethylphenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. It is a synthetic organic compound with a complex structure including a pyridazine ring, a methoxy group, and aromatic components.

Scientific Research Applications

This compound is investigated for its potential biological activities, especially its interaction with enzymes and receptors involved in inflammatory pathways. Its unique structure may give it anti-inflammatory and analgesic properties, making it a candidate for pharmacological investigation.

- Medicinal Chemistry Due to its biological activity, this compound may be a lead compound for the development of anti-inflammatory drugs or other therapeutic agents targeting specific diseases.

- Materials Science Its chemical structure could be explored in materials science for the creation of new polymers or functional materials.

Structural Features and Properties

The compound's unique combination of functional groups gives it distinct chemical and biological properties. Its structural features enhance its stability and broaden its potential applications in pharmaceutical development compared to similar compounds.

Analogues and Related Compounds

The table below shows compounds with structural similarities that are also used in scientific research:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2,6-dimethylphenyl)-2-(4-fluorophenyl)-4-quinolinecarboxamide | Contains quinoline ring | Different heterocyclic structure |

| N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | Similar pyridazine framework | Variation in methyl substitution pattern |

| N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide | Incorporates sulfonamide group | Sulfonamide functionality adds distinct reactivity |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The compound N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide (CAS 920392-27-4, MW: 462.4 g/mol) serves as a relevant comparator . The table below highlights critical distinctions:

Implications of Structural Variations

Lipophilicity and Solubility: The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to the similar compound’s 4-methoxyphenyl substituent. This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects :

- The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas the trifluoromethoxy group in the comparator offers enhanced electronegativity, possibly altering interaction with enzymatic active sites.

Steric Considerations :

- The carbamoylmethyl linkage in the similar compound adds conformational flexibility, which may influence binding kinetics compared to the rigid 4-fluorophenyl group in the target.

Biological Activity

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring, methoxy group, and various aromatic components. Its molecular formula is C_{20}H_{18}FN_3O_3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The unique arrangement of these functional groups contributes to its biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{20}H_{18}FN_3O_3 |

| Molecular Weight | 373.37 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes and receptors involved in inflammatory pathways. It is hypothesized to exhibit anti-inflammatory and analgesic properties through the inhibition of specific enzymes related to inflammation.

Potential Targets

- Phospholipase D (PLD) : Inhibition of PLD enzymatic activity has been linked to increased apoptosis in cancer cells and reduced metastasis .

- Inflammatory Pathways : The compound may modulate the activity of cytokines and other mediators involved in inflammation.

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation by inhibiting key enzymes in the inflammatory cascade. This could make it a candidate for developing new anti-inflammatory drugs.

Analgesic Properties

The analgesic effects are likely attributed to its ability to modulate pain pathways through enzyme inhibition. This aspect is particularly relevant for conditions involving chronic pain.

Case Studies and Research Findings

- In Vitro Studies : Initial in vitro assays demonstrated that the compound effectively inhibited the activity of phospholipase D isoforms. This inhibition correlated with reduced cancer cell invasion and increased apoptosis rates in treated cells .

- Animal Models : In animal models of inflammation, administration of the compound led to significant reductions in swelling and pain responses compared to control groups. These findings support its potential as an anti-inflammatory agent.

- Comparative Studies : When compared to similar compounds with anti-inflammatory properties, this compound exhibited superior efficacy in reducing markers of inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Core pyridazine formation : Condensation of hydrazine derivatives with diketones under acidic conditions.

Substituent introduction : Selective alkylation or arylation at the 1- and 3-positions using Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Carboxamide coupling : Use of coupling agents (e.g., HATU, EDCI) to attach the 2,5-dimethylphenyl group to the pyridazine core.

- Key validation steps : Purity assessment via HPLC (≥98% as per pharmacopeial standards) , structural confirmation via H/C NMR, and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic analysis :

- H NMR (DMSO-d6): Peaks for aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8–4.0 ppm), and dihydropyridazine NH (δ 10–12 ppm).

- FT-IR: Stretching vibrations for carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm).

- Chromatographic validation : HPLC with C18 columns (e.g., 5 µm, 250 × 4.6 mm) using gradient elution (acetonitrile/water + 0.1% TFA) to confirm ≥98% purity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzymatic assays?

- Methodological Answer :

- Target selection : Prioritize kinases or hydrolases structurally similar to the compound’s scaffold (e.g., pyridazine-based kinase inhibitors).

- Assay design :

- In vitro inhibition : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases).

- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC.

- Controls : Include known inhibitors (e.g., staurosporine for kinases) and validate with orthogonal methods (e.g., SPR for binding affinity).

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility testing : Compare results across solvents (DMSO, PBS) using nephelometry vs. HPLC-UV quantification.

- Bioavailability studies :

- In vitro : Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 cell monolayers.

- In vivo : Pharmacokinetic profiling in rodent models (plasma/tissue sampling at 0–24h post-dose).

- Data reconciliation : Apply multivariate analysis to identify variables (e.g., pH, particle size) causing discrepancies .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with other halogens, alter methoxy position).

- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore requirements.

- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to correlate activity with binding poses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.